molecular formula C9H3Cl2F3O3 B6311445 3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride CAS No. 2088942-08-7

3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride

Cat. No. B6311445
CAS RN: 2088942-08-7
M. Wt: 287.02 g/mol
InChI Key: MEILOWRBPMVZGX-UHFFFAOYSA-N
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Description

3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride (CTFC) is an organic chemical compound that has been used in various scientific research applications. CTFC is a chlorinated aromatic compound that belongs to the class of benzodioxins and is a derivative of 1,4-benzodioxin. It is a colorless, odorless crystalline solid that is soluble in organic solvents and has a melting point of approximately 120°C.

Scientific Research Applications

3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride has been used in a variety of scientific research applications, including the synthesis of novel drugs, the study of chemical reactions, and the study of enzyme inhibition. It has been used in the synthesis of drugs such as trifluoroacetyl fluoride, which is used to treat a variety of diseases. 3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride has also been used in the study of chemical reactions, such as the reaction between thionyl chloride and 1,4-benzodioxin. Additionally, it has been used in the study of enzyme inhibition, as it has been found to be a potent inhibitor of the enzyme acyl-CoA synthetase.

Mechanism of Action

The exact mechanism of action of 3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride is not fully understood, but it is believed to be related to its ability to interact with the enzyme acyl-CoA synthetase. This enzyme is involved in the synthesis of fatty acids and is responsible for the formation of acyl-CoA molecules. 3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride is thought to inhibit the activity of this enzyme, which prevents the formation of acyl-CoA molecules and thus inhibits the synthesis of fatty acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride are not fully understood, but it is believed to be related to its ability to inhibit the enzyme acyl-CoA synthetase. Inhibition of this enzyme is thought to lead to a decrease in the synthesis of fatty acids, which can lead to a decrease in the production of energy and other cellular processes. Additionally, inhibition of this enzyme may lead to an increase in the production of reactive oxygen species, which can lead to oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride in laboratory experiments is that it is a relatively stable compound and is soluble in organic solvents. Additionally, it is relatively non-toxic and has a low melting point, making it easy to handle and manipulate in the laboratory. However, one of the limitations of using 3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride in laboratory experiments is that it is not very soluble in water and can be difficult to dissolve in aqueous solutions.

Future Directions

The future directions for the use of 3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride in scientific research are numerous. One potential direction is to further investigate the biochemical and physiological effects of this compound, as well as its mechanism of action. Additionally, 3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride could be used in the synthesis of novel drugs or in the study of enzyme inhibition. It could also be used in the study of chemical reactions, such as the reaction between thionyl chloride and 1,4-benzodioxin. Finally, 3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride could be used in the study of the toxicity of other compounds, as it is a relatively non-toxic compound.

Synthesis Methods

3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride can be synthesized by reacting 1,4-benzodioxin with trifluoroacetic anhydride and then chlorinating the product with thionyl chloride. The reaction is carried out in an inert atmosphere at a temperature of approximately 70°C. The reaction is exothermic, and the yield is typically between 80 and 90%.

properties

IUPAC Name

3-chloro-2,2,3-trifluoro-1,4-benzodioxine-6-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F3O3/c10-7(15)4-1-2-5-6(3-4)16-8(11,12)9(13,14)17-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEILOWRBPMVZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)OC(C(O2)(F)F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride

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